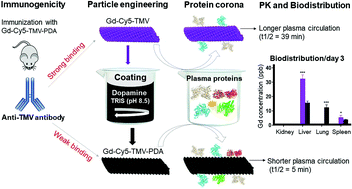The in vivo fate of tobacco mosaic virus nanoparticle theranostic agents modified by the addition of a polydopamine coat†
Biomaterials Science Pub Date: 2021-09-30 DOI: 10.1039/D1BM01113H
Abstract
Plant virus nanoparticles (VNPs) have multiple advantages over their synthetic counterparts including the cost-effective large-scale manufacturing of uniform particles that are easy to functionalize. Tobacco mosaic virus (TMV) is one of the most promising VNP scaffolds, reflecting its high aspect ratio and ability to carry and/or display multivalent therapeutic ligands and contrast agents. Here we investigated the circulation, protein corona, immunogenicity, and organ distribution/clearance of TMV particles internally co-labeled with cyanine 5 (Cy5) and chelated gadolinium (Gd) for dual tracking by fluorescence imaging and optical emission spectrometry, with or without an external coating of polydopamine (PDA) to confer photothermal and photoacoustic capabilities. The PDA-coated particles (Gd-Cy5-TMV-PDA) showed a shorter plasma circulation time and broader distribution to organs of the reticuloendothelial system (liver, lungs, and spleen) than uncoated Gd-Cy5-TMV particles (liver and spleen only). The Gd-Cy5-TMV-PDA particles were surrounded by 2–10-fold greater protein corona (containing mainly immunoglobulins) compared to Gd-Cy5-TMV particles. However, the enzyme-linked immunosorbent assay (ELISA) revealed that PDA-coated particles bind 2-fold lesser to anti-TMV antibodies elicited by particle injection than uncoated particles, suggesting that the PDA coat enables evasion from systemic antibody surveillance. Gd-Cy5-TMV-PDA particles were cleared from organs after 8 days compared to 5 days for the uncoated particles. The slower tissue clearance of the coated particles makes them ideal for theranostic applications by facilitating sustained local delivery in addition to multimodal imaging and photothermal capabilities. We have demonstrated the potential of PDA-coated proteinaceous nanoparticles for multiple biomedical applications.


Recommended Literature
- [1] Hydroxyapatite doped CeO2 nanoparticles: impact on biocompatibility and dye adsorption properties†
- [2] Microporous polytetrafluoroethylene tube separator for the determination of beryllium by flow injection-or suction-flow-solvent extraction followed by inductively coupled plasma atomic emission spectrometry
- [3] Antioxidant activity of yeast mannans and their growth-promoting effect on Lactobacillus strains†
- [4] A thermochromic silver nanocluster exhibiting dual emission character†
- [5] The effect of spacer chain length on ion binding to bidentate α,ω-diamines: Contrasting ordering for H+ and Li+ ion affinities†
- [6] Front cover
- [7] Dual-functional melanin-based nanoliposomes for combined chemotherapy and photothermal therapy of pancreatic cancer
- [8] Characterisation of isothiocyanic acid, HNCS, in the solid state: trapped by hydrogen bonding†
- [9] A non-fullerene electron acceptor based on central carbazole and terminal diketopyrrolopyrrole functionalities for efficient, reproducible and solution-processable bulk-heterojunction devices†
- [10] Hydrothermal synthesis, ab-initio structure determination and NMR study of the first mixed Cu–Al fluorinated MOF†

Journal Name:Biomaterials Science
Research Products
-
Nitric acid,phenylmethyl ester
CAS no.: 15285-42-4
-
CAS no.: 124252-41-1
-
CAS no.: 10294-48-1
-
CAS no.: 12025-32-0









